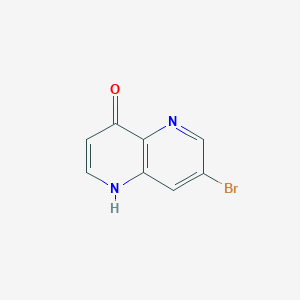

7-Bromo-1,5-naphthyridin-4-ol

Overview

Description

“7-Bromo-1,5-naphthyridin-4-ol” is a derivative of 1,5-naphthyridine . These heterocycles are significant in the field of medicinal chemistry as many of them exhibit a variety of biological activities . The first derivative of the cyclic naphthyridine system was obtained in 1893 .

Synthesis Analysis

The synthesis and reactivity of 1,5-naphthyridine derivatives have been covered in various studies over the last 18 years . The strategies related to the synthesis of 1,5-naphthyridines involve their reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Molecular Structure Analysis

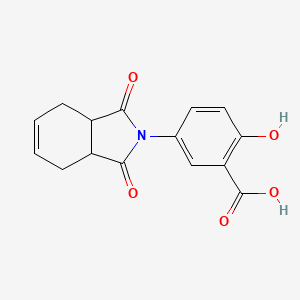

The molecular formula of “this compound” is C8H5BrN2O . Naphthyridine is considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .Chemical Reactions Analysis

The reactivity of 1,5-naphthyridine derivatives with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes has been studied .Scientific Research Applications

Antimalarial Activity

7-Bromo-1,5-naphthyridin-4-ol and its derivatives have been explored for their potential antimalarial properties. Studies have shown that certain compounds, such as 7-bromo-N-(4′-diethylamino-1′-methylbutyl)-1,5-naphthyridin-4-amine and others, demonstrate significant antimalarial activity. These compounds were effective in curing mice infected with Plasmodium vinckei vinckei when administered in specific doses (Barlin & Tan, 1985). Further research into mono- and di-Mannich bases derived from this compound also indicated notable antimalarial effects in both in vitro and in vivo settings, particularly against Plasmodium falciparum and Plasmodium berghei (Scott, Tan, & Barlin, 1988).

Bromination Studies

The compound has been studied for its behavior in bromination reactions. For example, studies on the bromination of thieno[c]fused 1,5-naphthyridines, including this compound, have provided insights into regioselective bromination processes and the formation of various bromo derivatives (Malm, Börnfeldt, & Gronowitz, 1994).

Gastric H+,K+-ATPase Inhibition

In the context of gastric acid control, derivatives of this compound were explored as potential reversible inhibitors of gastric H+,K+-ATPase. While the inhibitory potency was not high enough for pharmacological relevance, the study provided valuable insights into the interaction of these compounds with biological systems (Björk, Hörnfeldt, Gronowitz, & Edvardsson, 1996).

Electronic Structure Analysis

The electronic structure of bromo derivatives of isomeric 1,5-, 1,6- and 4,6-benzo[h]naphthyridines, including compounds similar to this compound, has been analyzed using various computational methods. These studies contribute to understanding the photophysical properties and potential applications in materials science (Mianowska & Śliwa, 1990).

Bromodomain Inhibitors

Naphthyridines, including this compound derivatives, have been identified as novel inhibitors of the bromodomain and extra-terminal (BET) proteins. These compounds have shown potential in regulating epigenetically controlled processes like gene transcription, highlighting their significance in molecular biology and potential therapeutic applications (Mirguet et al., 2014).

HIV-1 Integrase Inhibition

Research has also been conducted on naphthyridine derivatives, related to this compound, as inhibitors of HIV-1 integrase. These compounds have shown promising results in vitro and in cell culture, inhibiting the spread of HIV-1 infection and demonstrating potential as antiviral agents (Zhuang et al., 2003).

Future Directions

Mechanism of Action

Target of Action

It’s worth noting that 1,5-naphthyridine derivatives, which include 7-bromo-1,5-naphthyridin-4-ol, have shown significant importance in the field of medicinal chemistry due to their wide variety of biological activities .

Mode of Action

It’s known that alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .

Biochemical Pathways

1,5-naphthyridines have been associated with a variety of biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

It’s known that 1,5-naphthyridines exhibit a great variety of biological activities .

properties

IUPAC Name |

7-bromo-1H-1,5-naphthyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-5-3-6-8(11-4-5)7(12)1-2-10-6/h1-4H,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYJDSGQWBGLNRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C1=O)N=CC(=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101308349 | |

| Record name | 7-Bromo-1,5-naphthyridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101308349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

97267-60-2 | |

| Record name | 7-Bromo-1,5-naphthyridin-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97267-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-1,5-naphthyridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101308349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Dimethyl-8-(trifluoromethyl)-1,5-dihydropyrido[3,2-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B3039028.png)

![6-Acetyl-2,3-dihydro-[1,3]oxazolo[3,2-a]pyrimidin-7-one](/img/structure/B3039030.png)

![[2-(Cyclohexyloxy)pyridin-4-yl]methanamine](/img/structure/B3039031.png)

![{3-[(2-methyl-1H-imidazol-1-yl)methyl]phenyl}methanamine](/img/structure/B3039034.png)

![[6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine](/img/structure/B3039036.png)

![3,4-Dihydrospiro[chromene-2,1'-cyclohexan]-4-amine](/img/structure/B3039041.png)

![4-Chlorophenyl [6-chloro-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfoxide](/img/structure/B3039045.png)

![4-[4-(3-chlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B3039047.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3039051.png)